5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused heterocyclic core. Its structure includes a 3,4-difluorophenyl group and a 3-methylpiperidin-1-yl moiety, which may confer unique physicochemical and pharmacological properties. Fluorine atoms enhance lipophilicity and metabolic stability, while the piperidine fragment could influence receptor binding kinetics.
Propriétés
IUPAC Name |
5-[(3,4-difluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4OS/c1-10-4-3-7-23(9-10)15(12-5-6-13(19)14(20)8-12)16-17(25)24-18(26-16)21-11(2)22-24/h5-6,8,10,15,25H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIDUHAKVSKNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves a halogenation reaction followed by a nucleophilic substitution to introduce the difluorophenyl moiety.
Attachment of the Methylpiperidinyl Group: This can be accomplished through reductive amination or alkylation reactions using suitable piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the difluorophenyl group or the thiazolo[3,2-b][1,2,4]triazole core, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic core.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves several steps:
- Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the 3,4-Difluorophenyl Group : Nucleophilic substitution reactions are employed to attach this group.
- Attachment of the 3-Methylpiperidin-1-yl Group : Usually accomplished via reductive amination reactions.
The compound's molecular formula is with a molecular weight of approximately 392.5 g/mol . The detailed characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry.
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant biological activities. The following are notable applications:
Antioxidant Activity
Studies have shown that derivatives of triazoles possess antioxidant properties. For instance, compounds synthesized from hydrazinecarbothioamides and triazoles have demonstrated excellent antioxidant activity using the DPPH method . This suggests potential applications in preventing oxidative stress-related diseases.
Antimicrobial Properties
Compounds with similar structures have been reported to exhibit antimicrobial activity. The thiazole and triazole rings are known to enhance the interaction with microbial targets, making them valuable in developing new antimicrobial agents .
Anti-cancer Potential
The unique structural features of thiazolo[3,2-b][1,2,4]triazoles may contribute to anti-cancer properties. Research has indicated that such compounds can induce apoptosis in cancer cells through various mechanisms . Further studies are warranted to explore this aspect comprehensively.
Case Studies
Several case studies have highlighted the effectiveness of thiazolo[3,2-b][1,2,4]triazole derivatives in various therapeutic contexts:
- Synthesis of New Derivatives : A study focused on synthesizing new derivatives containing the thiazolo[3,2-b][1,2,4]triazole core evaluated their biological activities and established structure-activity relationships .
- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinities of these compounds to specific biological targets. This approach aids in understanding their mechanism of action and optimizing their structures for enhanced efficacy .
Mécanisme D'action
The mechanism by which 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s closest analog is 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (ChemSpider ID: 869344-07-0) . Key differences include:
- Aromatic substituents : The target compound uses 3,4-difluorophenyl, whereas the analog has a 3-chlorophenyl and 4-ethoxy-3-methoxyphenyl group. Fluorine’s electron-withdrawing effects may enhance membrane permeability compared to chlorine or methoxy groups.
- Heterocyclic amine : The target compound’s 3-methylpiperidin-1-yl group contrasts with the analog’s piperazinyl moiety. Piperazine’s basic nitrogen may alter solubility and hydrogen-bonding capacity.
Physicochemical Properties
| Property | Target Compound | Analog (869344-07-0) |
|---|---|---|
| Molecular Weight | ~451.5 g/mol (estimated) | ~567.0 g/mol |
| LogP (Lipophilicity) | Higher (due to fluorine) | Moderate (methoxy/ethoxy) |
| Hydrogen Bond Acceptors | 6 | 8 |
| Polar Surface Area | ~90 Ų | ~110 Ų |
The target compound’s lower molecular weight and polar surface area suggest improved bioavailability compared to the analog .
Fluorinated vs. Chlorinated Derivatives
Studies by Bihdan et al. (2018–2019) demonstrate that fluorophenyl-substituted triazoles exhibit superior metabolic stability compared to chlorinated analogs . This aligns with the target compound’s design, where fluorine may mitigate oxidative degradation.
Activité Biologique
The compound 5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core structure, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of 392.5 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 886905-62-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The thiazolo[3,2-b][1,2,4]triazole moiety allows for specific binding to these targets, potentially leading to modulation of their activity.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antimicrobial Activity : Compounds in the thiazolo family have shown effectiveness against various bacterial strains.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : The piperidine component may contribute to neuroprotective properties by modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
-
Study on Antimicrobial Activity :
- A study assessed the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
-
Antitumor Activity Evaluation :
- In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) showed that derivatives with the thiazolo core exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.
-
Neuroprotective Studies :
- Research focused on the neuroprotective effects of piperidine-containing compounds demonstrated reduced apoptosis in neuronal cells under oxidative stress conditions.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antimicrobial | Significant inhibition of bacteria | Study on antimicrobial activity |
| Antitumor | Cytotoxicity against cancer cells | In vitro cancer cell line study |
| Neuroprotective | Reduced neuronal apoptosis | Neuroprotective effect evaluation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-((3,4-difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how are intermediates characterized?
- Methodology :
- Stepwise synthesis : Start with diethyl oxalate and substituted acetophenones under basic conditions (e.g., NaH in toluene) to form pyrazole intermediates, followed by cyclization with hydrazine hydrate .
- Phosphorus oxychloride-mediated reactions : Use POCl₃ to facilitate thiadiazole or triazole ring closure, as demonstrated in analogous triazolo-thiadiazole syntheses .
- Characterization : Confirm intermediates via ¹H NMR (e.g., pyrazole C-H protons at δ 6.8–7.4 ppm), IR (C=O stretching at 1680–1720 cm⁻¹), and elemental analysis (deviation <0.4% for C, H, N) .
Q. How can structural ambiguities in the thiazolo-triazole core be resolved?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on resolving torsional angles in the thiazolo[3,2-b]triazol-6-ol moiety. Compare bond lengths (e.g., C-S: ~1.74 Å) with analogous structures .
- HPLC-MS : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ with <5 ppm error) and rule out regioisomers .
Q. What strategies address solubility limitations during biological testing?
- Methodology :
- Salt formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH in ethanol, as validated for related triazolo-thiadiazoles .
- Co-solvent systems : Use DMSO-PBS (≤10% v/v) for in vitro assays, monitoring compound stability via UV-Vis spectroscopy (λmax ~270 nm) .
Advanced Research Questions
Q. How do electronic effects of 3,4-difluorophenyl and 3-methylpiperidinyl groups influence reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Compare activation energies for Suzuki-Miyaura coupling at C-5 vs. C-2 positions .
- Experimental validation : Perform kinetic studies using Pd(PPh₃)₄ catalyst in THF/H₂O, tracking substituent effects on reaction rates (e.g., fluorine’s -I effect reduces oxidative addition efficiency by ~20%) .
Q. What computational approaches predict binding to fungal CYP51 (14α-demethylase)?
- Methodology :
- Molecular docking : Use AutoDock Vina with PDB 3LD6. Parameterize the triazol-6-ol group as a heme iron ligand, scoring binding poses (ΔG < -8 kcal/mol indicates high affinity) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between 3-methylpiperidinyl and Leu376) .
Q. How to resolve contradictions in SAR studies between enzyme inhibition and cellular antifungal activity?
- Methodology :
- Permeability assays : Measure logP (HPLC) and P-gp efflux ratios (Caco-2 cells) to differentiate poor membrane penetration (logP <2) from target resistance .
- Proteomic profiling : Use LC-MS/MS to identify off-target interactions (e.g., with human CYP3A4) that reduce therapeutic windows .
Q. What chiral separation methods are effective for enantiomers of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
